
Liperfluo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liperfluo is a perylene derivative containing oligooxyethylene, specifically designed for the detection of lipid peroxides. It emits intense fluorescence upon lipid peroxide-specific oxidation in organic solvents such as ethanol. This compound is unique among fluorescent probes for its ability to specifically detect lipid peroxides, making it a valuable tool in oxidative stress research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This modification enhances its solubility and dispersibility in aqueous buffers . The preparation involves dissolving Liperfluo in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with a serum-free culture medium for use in various applications .
Industrial Production Methods
The industrial production of this compound involves the same synthetic routes but on a larger scale. The compound is produced under controlled conditions to ensure purity and consistency. The final product is stored at low temperatures (0-5°C) and protected from light to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Liperfluo primarily undergoes oxidation reactions. When it reacts with lipid peroxides, it forms a highly fluorescent oxidized product. This reaction is specific to lipid peroxides, making this compound a selective probe for these compounds .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include ethanol and DMSO. The reaction conditions typically involve incubation at 37°C for a specified period, depending on the experimental setup .
Major Products Formed
The major product formed from the reaction of this compound with lipid peroxides is the oxidized form of this compound, which emits strong fluorescence. This product is used for imaging and detecting lipid peroxides in various biological samples .
Wissenschaftliche Forschungsanwendungen
Liperfluo has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to detect lipid peroxides in chemical reactions.
Biology: Applied in live-cell imaging to monitor lipid peroxidation in cells.
Medicine: Utilized in research on oxidative stress-related diseases such as cancer, atherosclerosis, and neurodegenerative diseases.
Industry: Employed in the development of diagnostic tools and assays for detecting oxidative stress markers.
Wirkmechanismus
Liperfluo exerts its effects through a specific oxidation reaction with lipid peroxides. The tetraethyleneglycol group enhances its solubility, allowing it to interact with lipid peroxides in cell membranes. Upon oxidation, this compound emits fluorescence, which can be detected using fluorescence microscopy or flow cytometry. This mechanism makes it a valuable tool for studying lipid peroxidation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Liperfluo is structurally similar to Spy-LHP, another fluorescent probe for lipid peroxides. this compound is more soluble in various organic solvents, making it more versatile for different applications. Other similar compounds include C11-BODIPY, 4-hydroxynonenal, and malondialdehyde, which are also used for detecting lipid peroxidation but may have different specificities and sensitivities .
Conclusion
This compound is a highly specialized compound designed for the detection of lipid peroxides. Its unique properties, including high solubility and specific fluorescence emission upon oxidation, make it an invaluable tool in various fields of scientific research. Its applications span chemistry, biology, medicine, and industry, highlighting its versatility and importance in studying oxidative stress and related phenomena.
Eigenschaften
Molekularformel |
C51H41N2O8P |
|---|---|
Molekulargewicht |
840.9 g/mol |
IUPAC-Name |
7-(4-diphenylphosphanylphenyl)-18-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C51H41N2O8P/c1-58-26-27-60-30-31-61-29-28-59-25-24-52-48(54)40-20-16-36-38-18-22-42-47-43(23-19-39(45(38)47)37-17-21-41(49(52)55)46(40)44(36)37)51(57)53(50(42)56)32-12-14-35(15-13-32)62(33-8-4-2-5-9-33)34-10-6-3-7-11-34/h2-23H,24-31H2,1H3 |
InChI-Schlüssel |
MDGOURRQWXHVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C8=CC=C(C=C8)P(C9=CC=CC=C9)C2=CC=CC=C2)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


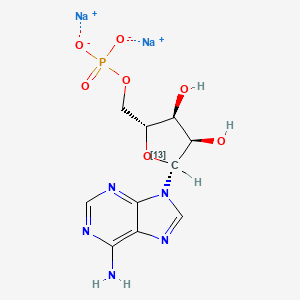
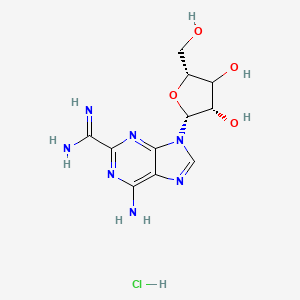
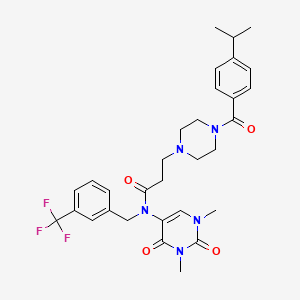

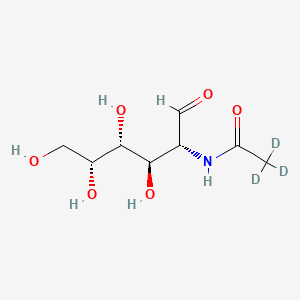

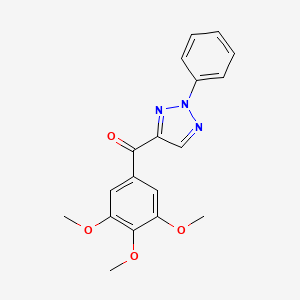


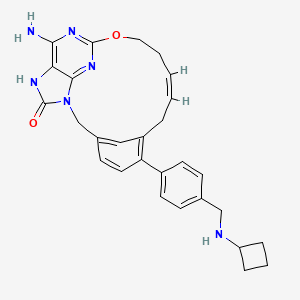
![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)

